2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl](R)-(+)-TimololEther
Description
Chemical Identity and Nomenclature
IUPAC Nomenclature and Synonyms
The compound’s IUPAC name is N-[2,3-bis[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propyl]-2-methylpropan-2-amine for the racemic form, while the (R)-enantiomer is explicitly designated as (2R)-3-[(1,1-dimethylethyl)amino]-2-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-1-ol. Key synonyms include:
- CAS 1391068-05-5 (for the (R)-enantiomer).
- 2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl] (R)-(+)-Timolol Ether .
- N-(tert-butyl)-2,3-bis((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-1-amine .
Table 1: Molecular Data for 2-4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl-(+)-TimololEther
Physicochemical Properties
The compound is a light yellow gum with a density of approximately 1.3 g/cm³. Its solubility in organic solvents like acetonitrile and hexane-isopropanol mixtures is critical for chromatographic separations. The compound’s stability under ambient conditions is well-documented, though storage at 2–8°C is recommended to prevent degradation.
Structural Relationship to Timolol and Beta-Adrenergic Antagonists
Comparison with Timolol’s Structure
Timolol, the parent drug, is a non-selective beta-adrenergic receptor blocker with the structure:
1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol . The (R)-enantiomer of Timolol is the pharmacologically active form, while the (S)-enantiomer is inactive.
The impurity under discussion shares key structural motifs:
- Thiadiazole Core : A 1,2,5-thiadiazole ring substituted at the 3-position with a morpholine group.
- Ether Linkage : A propyl chain with ether bonds connecting the thiadiazole to the tert-butylamino group.
- Chiral Center : The (R)-configuration at the C2 position, analogous to active Timolol.
Table 2: Structural Comparison Between Timolol and the Impurity
Role in Beta-Adrenergic Antagonism
While the impurity retains the beta-blocking structural elements (e.g., tert-butylamino and thiadiazole groups), its bis-ether substitution alters pharmacological activity. The additional ether group at C3 may reduce receptor binding affinity compared to Timolol, necessitating strict control of its levels in formulations.
Role as a Chiral Impurity in Pharmaceutical Formulations
Regulatory Context for Chiral Impurities
The International Conference on Harmonisation (ICH) mandates stringent limits for enantiomeric impurities in chiral drugs. For Timolol, which has a maximum daily dose of ≤2 g, the enantiomeric impurity (e.g., (S)-Timolol) must not exceed 0.15% of the active enantiomer. The (R)-enantiomer of the impurity, while structurally distinct from Timolol, is monitored as part of broader impurity profiling due to its potential impact on drug purity and efficacy.
Analytical Detection and Quantification
Chiral high-performance liquid chromatography (HPLC) with columns like Chiralcel OD is employed to resolve the (R)- and (S)-enantiomers of Timolol and related impurities. Key parameters include:
- Resolution (Rs) : >4.0 for baseline separation.
- Detection Wavelength : 297 nm, targeting the thiadiazole’s UV-absorbing chromophore.
- Mobile Phase : Hexane-isopropanol-diethylamine (480:20:1).
Table 3: Analytical Performance for Timolol and Related Impurities
Occurrence and Control in Timolol Formulations
The (R)-enantiomer of the impurity is rarely detected in commercial Timolol products, as synthesis typically favors the (S)-Timolol enantiomer. However, its potential formation during degradation or synthesis side reactions warrants inclusion in impurity profiles. Recent studies report enantiomeric impurity levels in Timolol maleate bulk drugs and eye drops as follows:
Properties
IUPAC Name |
N-[(2R)-2,3-bis[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propyl]-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N7O4S2/c1-19(2,3)20-12-14(30-18-16(22-32-24-18)26-6-10-28-11-7-26)13-29-17-15(21-31-23-17)25-4-8-27-9-5-25/h14,20H,4-13H2,1-3H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZPUXCABRWWIA-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)OC3=NSN=C3N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@H](COC1=NSN=C1N2CCOCC2)OC3=NSN=C3N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N7O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391068-05-5 | |
| Record name | 3-((1,1-Dimethylethyl)amino)-2-((4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl)oxy)propan-1-ol, (2R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391068055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-((1,1-DIMETHYLETHYL)AMINO)-2-((4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL)OXY)PROPAN-1-OL, (2R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z2XN3J4DW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl](R)-(+)-TimololEther typically involves multiple steps, starting with the preparation of the thiadiazole ring, followed by the introduction of the morpholine group, and finally the attachment of the amino alcohol moiety. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The morpholine group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions typically require specific conditions such as controlled pH, temperature, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted morpholine derivatives.
Scientific Research Applications
2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl](R)-(+)-TimololEther has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and morpholine group play crucial roles in binding to these targets, modulating their activity, and triggering downstream effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogs and Metabolites
Table 1: Key Structural and Pharmacological Differences
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity | Role/Classification | Key References |
|---|---|---|---|---|---|
| Timolol Maleate | C₁₃H₂₄N₄O₃S·C₄H₄O₄ | 432.50 g/mol | Potent β-adrenergic blocker (IC₅₀ ~0.5 nM) | Active drug (S-enantiomer) | |
| 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol | C₆H₉N₃O₂S | 187.22 g/mol | Negligible β-blocking activity | Timolol impurity (D) | |
| Metabolite III of Timolol Maleate | C₁₃H₂₂N₄O₃S | 314.41 g/mol | 1/7th activity of timolol (anesthetized dogs) | Major metabolite in dogs | |
| 2-4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl-(+)-TimololEther | C₁₉H₃₁N₇O₄S₂ | 533.72 g/mol | Not fully characterized; predicted lower β-blocking activity | Synthetic analog/impurity |
Pharmacological and Metabolic Insights
Activity Profiles :
- Timolol Maleate : The (S)-(-)-enantiomer exhibits high β-adrenergic receptor affinity, reducing intraocular pressure by suppressing aqueous humor production .
- Metabolite III: Retains partial β-blocking activity (1/7th of timolol) but is less efficacious due to oxidative modifications to the morpholino ring or oxypropanolamine side chain .
- 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol : Classified as Timolol Maleate Impurity D , this compound lacks significant pharmacological activity, serving primarily as a synthetic intermediate or degradation product .
- Target Compound (R)-(+)-TimololEther: The (R)-(+) configuration likely reduces β-receptor binding compared to timolol’s active (S)-(-)-form.
Metabolic Pathways :
Timolol maleate undergoes extensive metabolism, including hydroxylation of the morpholino ring and oxidation of the side chain. The R-(+)-TimololEther may resist such metabolic alterations due to its ether bond, prolonging its half-life compared to metabolites like III .
Research Findings and Implications
Stereochemical Impact on Efficacy
The (R)-(+) enantiomer of timolol derivatives generally shows reduced β-blocking activity compared to the (S)-(-)-form. This is consistent with the stereospecificity of β-adrenergic receptors, which favor the S-configuration for binding .
Biological Activity
2-4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl-(+)-Timolol Ether is a novel compound derived from the established beta-blocker timolol, which is primarily used in the treatment of glaucoma and hypertension. This compound combines the pharmacological properties of timolol with a thiadiazole moiety, which may enhance its biological activity and therapeutic efficacy.
- Molecular Formula : C19H31N7O4S2
- Molecular Weight : 485.624 g/mol
- CAS Number : 1391068-05-5
- IUPAC Name : N-[(2R)-2,3-bis[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propyl]-2-methylpropan-2-amine
Biological Activity
The biological activity of 2-4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl-(+)-Timolol Ether has been evaluated in various studies focusing on its efficacy against different biological targets.
The compound is hypothesized to exert its effects through multiple mechanisms:
- Beta-Adrenergic Receptor Blockade : Similar to timolol, it likely reduces aqueous humor production in the eye, leading to lower intraocular pressure (IOP) in glaucoma patients.
- Inhibition of Focal Adhesion Kinase (FAK) : Preliminary studies suggest that derivatives containing thiadiazole may inhibit FAK, a protein involved in cancer cell proliferation and survival.
Efficacy in Glaucoma Treatment
A study indicated that formulations containing timolol (including this ether derivative) significantly reduce IOP. For instance:
| Study Reference | Dosage | IOP Reduction (%) | |
|---|---|---|---|
| 0.1% Timolol Gel | -30% at peak | Comparable efficacy to 0.5% solution | |
| 0.5% Timolol Solution | -27% after 12 weeks | Effective for long-term management |
These findings suggest that the new ether derivative may maintain similar or enhanced efficacy compared to existing formulations.
Anticancer Activity
In vitro studies have shown that compounds related to 2-4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl-(+)-Timolol Ether exhibit significant antiproliferative effects on cancer cell lines:
| Compound | Cell Line | EC50 (μg/mL) |
|---|---|---|
| 2p | HEPG2 | 10.28 |
| Control | HEPG2 | <10 |
The compound demonstrated potent activity against the HEPG2 liver cancer cell line, indicating potential for further development as an anticancer agent .
Clinical Application in Glaucoma Patients
A clinical trial involving glaucoma patients treated with timolol gel formulations showed significant improvements in ocular surface health and patient quality of life metrics. The results highlighted:
Q & A
Basic: What are the validated synthetic routes for 2-4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl-(+)-TimololEther, and how can reproducibility be ensured?
Answer:
Synthesis typically involves coupling (R)-(+)-Timolol with 4-morpholino-1,2,5-thiadiazol-3-ol precursors under controlled conditions. Key steps include:
- Route Design : Start with literature review of Timolol analogs (e.g., USP Timolol Impurity D, CAS 30165-97-0) to identify reactive sites and protecting group strategies .
- Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., solvent polarity, temperature) for yield and enantiomeric purity .
- Validation : Confirm reproducibility via HPLC (USP methods) and NMR to verify structural fidelity against pharmacopeial reference standards (e.g., USP Timolol Related Compound C RS) .
Advanced: How can enantiomeric impurities in the synthesis of (R)-(+)-TimololEther be resolved and quantified?
Answer:
Chiral separation techniques are critical:
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane:isopropanol (90:10) mobile phase, calibrated against USP Timolol enantiomer standards. Retention time shifts >2% indicate impurity .
- Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra to (R)-(+)-Timolol maleate (CAS 26921-17-5) .
- Kinetic Resolution : Employ enzymatic catalysis (e.g., lipase B) to selectively hydrolyze undesired (S)-enantiomers .
Basic: Which analytical methods are recommended for structural elucidation and purity assessment?
Answer:
A multi-technique approach is essential:
- HPLC-UV/MS : Use USP Method <621> with a C18 column (5 µm, 250 mm) and 0.1% trifluoroacetic acid/acetonitrile gradient to separate TimololEther from thiadiazole-related impurities .
- NMR (1H/13C) : Assign peaks by comparing to 4-morpholino-1,2,5-thiadiazol-3-ol (CAS 30165-97-0) and Timolol maleate .
- Elemental Analysis : Confirm stoichiometry (e.g., C13H24N4O3S requires C 49.34%, H 7.65%) with ≤0.3% deviation .
Advanced: What experimental designs are suitable for studying degradation pathways under accelerated conditions?
Answer:
Adopt ICH Q1A guidelines with modifications:
- Stress Testing : Expose the compound to heat (80°C), humidity (75% RH), and UV light (ICH Option 2) for 14 days. Monitor degradation via HPLC-MS to identify primary byproducts (e.g., morpholine ring oxidation) .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life. For example, activation energy (Ea) >80 kJ/mol suggests thermal instability .
Basic: How can stability profiles be assessed in formulation matrices?
Answer:
- Forced Degradation : Spike the compound into excipient mixtures (e.g., lactose, PVP) and analyze pH-dependent hydrolysis (e.g., 0.1N HCl/NaOH) .
- Long-Term Studies : Store samples at 25°C/60% RH for 24 months, with quarterly HPLC checks for impurity thresholds (e.g., ≤0.5% total impurities per USP) .
Advanced: What computational methods predict the compound’s interaction with β-adrenergic receptors?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding to β1-adrenergic receptors (PDB ID: 2Y00). Focus on hydrogen bonding with Ser49 and hydrophobic interactions with Phe325 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability. RMSD >2 Å indicates poor target engagement .
Basic: How are impurity profiles established for regulatory compliance?
Answer:
- Reference Standards : Use USP Timolol Related Compounds (e.g., Impurity D, CAS 30165-97-0) as benchmarks .
- Thresholds : Follow ICH Q3B limits (e.g., reporting threshold: 0.1%, identification threshold: 0.5%) .
Advanced: How to design comparative studies with structural analogs to optimize pharmacological activity?
Answer:
- SAR Analysis : Synthesize analogs (e.g., replacing morpholine with piperazine) and test β-blockade efficacy in isolated rat atria .
- Statistical Analysis : Use ANOVA to compare logEC50 values, with p<0.05 indicating significance .
Basic: What protocols ensure reproducibility in multi-step syntheses?
Answer:
- Batch Records : Document parameters (e.g., reaction time, equivalents) for each step .
- In-Process Controls (IPC) : Use TLC/HPLC at intermediate stages to confirm yield and purity (>98%) .
Advanced: How to model environmental fate and ecotoxicology for preclinical safety?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
